Cas no 2137896-00-3 (N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide)

N-Ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide is a fluorinated spirocyclic compound featuring a unique diazaspiro[3.4]octane scaffold. The presence of two fluorine atoms at the 8-position enhances its metabolic stability and lipophilicity, making it a valuable intermediate in medicinal chemistry. The N-ethyl carboxamide moiety contributes to its potential as a versatile building block for drug discovery, particularly in the development of protease inhibitors or CNS-targeted therapeutics. Its rigid spirocyclic structure offers conformational restraint, which can improve binding selectivity. The compound's synthetic utility is further underscored by its compatibility with further functionalization, enabling diversification for structure-activity relationship studies.
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide structure
2137896-00-3 structure
商品名:N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
CAS番号:2137896-00-3
MF:C9H15F2N3O
メガワット:219.23170876503
CID:6585429
PubChem ID:165463755

N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide 化学的及び物理的性質

名前と識別子

    • EN300-766993
    • N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
    • 2137896-00-3
    • インチ: 1S/C9H15F2N3O/c1-2-13-7(15)14-5-8(6-14)3-12-4-9(8,10)11/h12H,2-6H2,1H3,(H,13,15)
    • InChIKey: CXPFKTGVPDCOJE-UHFFFAOYSA-N
    • ほほえんだ: FC1(CNCC21CN(C(NCC)=O)C2)F

計算された属性

  • せいみつぶんしりょう: 219.11831843g/mol
  • どういたいしつりょう: 219.11831843g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 277
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): -0.2
  • トポロジー分子極性表面積: 44.4Ų

N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-766993-1.0g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
1.0g
$3207.0 2024-05-22
Enamine
EN300-766993-5.0g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
5.0g
$9301.0 2024-05-22
Enamine
EN300-766993-10.0g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
10.0g
$13792.0 2024-05-22
Enamine
EN300-766993-0.5g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
0.5g
$3078.0 2024-05-22
Enamine
EN300-766993-0.05g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
0.05g
$2693.0 2024-05-22
Enamine
EN300-766993-0.1g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
0.1g
$2822.0 2024-05-22
Enamine
EN300-766993-0.25g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
0.25g
$2950.0 2024-05-22
Enamine
EN300-766993-2.5g
N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide
2137896-00-3 95%
2.5g
$6287.0 2024-05-22

N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide 関連文献

N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamideに関する追加情報

N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide (CAS No. 2137896-00-3): An Emerging Compound in Medicinal Chemistry

N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide (CAS No. 2137896-00-3) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural properties and potential therapeutic applications. This compound belongs to the class of spirocyclic compounds, which are characterized by their distinctive spiro ring system and the presence of multiple heteroatoms. The introduction of fluorine atoms at the 8-position further enhances its pharmacological profile, making it a promising candidate for various drug discovery programs.

The chemical structure of N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide is particularly noteworthy. The spiro ring system provides a rigid and conformationally constrained scaffold, which can enhance the compound's binding affinity and selectivity towards specific biological targets. The presence of the ethyl group at the N-terminal position and the difluoro substitution at the 8-position contribute to its unique physicochemical properties, such as increased lipophilicity and metabolic stability.

Recent studies have highlighted the potential of N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide in various therapeutic areas. One of the most promising applications is in the treatment of neurological disorders, particularly those involving neurotransmitter imbalances. Research has shown that this compound can modulate specific neurotransmitter receptors, such as serotonin and dopamine receptors, which are implicated in conditions like depression, anxiety, and Parkinson's disease.

In addition to its potential in neurological disorders, N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide has also shown promise in cancer research. Preliminary studies have demonstrated its ability to inhibit certain kinases involved in cancer cell proliferation and survival pathways. This makes it a potential lead compound for the development of targeted cancer therapies.

The pharmacokinetic properties of N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide have been extensively studied to ensure its suitability for clinical development. In vitro and in vivo assays have shown that it exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. The compound is well-absorbed orally and has a reasonable half-life, which supports its use as an oral medication.

To further validate its therapeutic potential, several preclinical studies have been conducted using animal models. These studies have demonstrated that N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide can effectively reduce symptoms in models of depression and anxiety without significant side effects. In cancer models, it has shown antitumor activity by inhibiting tumor growth and inducing apoptosis in cancer cells.

The safety profile of N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide is another critical aspect that has been thoroughly evaluated. Toxicology studies have indicated that it is well-tolerated at therapeutic doses with minimal toxicity to normal cells. This favorable safety profile supports its advancement into clinical trials.

In conclusion, N-ethyl-8,8-difluoro-2,6-diazaspiro[3.4]octane-2-carboxamide (CAS No. 2137896-00-3) represents a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further development in drug discovery programs targeting neurological disorders and cancer. Ongoing research continues to explore its full potential and optimize its use in clinical settings.

おすすめ記事

推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量